molecular formula C23H19N3O4S B2702959 Ethyl 4-oxo-3-phenyl-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-54-1

Ethyl 4-oxo-3-phenyl-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2702959
CAS No.: 851947-54-1
M. Wt: 433.48
InChI Key: QXMNQPWGHRHZBE-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-phenyl-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This structure is substituted at positions 3 and 5 with a phenyl group and a 2-phenylacetamido moiety, respectively, and an ethyl carboxylate ester at position 1. Its synthesis likely involves cyclization and amide coupling steps, common in thienopyridazine chemistry .

Properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-2-30-23(29)20-17-14-31-21(24-18(27)13-15-9-5-3-6-10-15)19(17)22(28)26(25-20)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMNQPWGHRHZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-3-phenyl-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential pharmaceutical applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings. The compound's structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by its IUPAC name: This compound . Its molecular formula is C19H19N3O3SC_{19}H_{19}N_{3}O_{3}S with a molecular weight of approximately 367.44 g/mol. The structure includes a thieno-pyridazine core, which is known for its diverse biological activities.

Structural Formula

The structural formula can be represented as follows:

Ethyl 4 oxo 3 phenyl 5 2 phenylacetamido 3 4 dihydrothieno 3 4 d pyridazine 1 carboxylate\text{Ethyl 4 oxo 3 phenyl 5 2 phenylacetamido 3 4 dihydrothieno 3 4 d pyridazine 1 carboxylate}

Key Properties

PropertyValue
Molecular Weight367.44 g/mol
SolubilitySoluble in organic solvents
LogP3.0

Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-oxo-3-phenyl derivatives exhibit significant antimicrobial properties. A study demonstrated that thieno-pyridazine derivatives showed activity against various bacterial strains, suggesting potential use as antibacterial agents .

The proposed mechanism of action for ethyl 4-oxo-3-phenyl derivatives involves inhibition of bacterial enzymes critical for cell wall synthesis and metabolic pathways. This is supported by structure-activity relationship (SAR) studies that highlight the importance of the thieno-pyridazine moiety in binding to target proteins .

Case Studies

  • Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial effects of ethyl 4-oxo derivatives.
    • Method : In vitro testing against Gram-positive and Gram-negative bacteria.
    • Results : Significant inhibition of bacterial growth was observed, particularly against Staphylococcus aureus and Escherichia coli.
    • : The compound shows promise as a lead for developing new antibacterial agents.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay to measure cell viability.
    • Results : Moderate cytotoxicity was noted in several cancer cell lines, indicating potential for anticancer applications.
    • : Further exploration into its mechanism of action is warranted to understand its anticancer properties.

Pharmacological Studies

Recent pharmacological studies have focused on the compound's potential as an anti-inflammatory agent. In vivo models demonstrated reduced inflammation markers after administration of ethyl 4-oxo derivatives, suggesting a role in modulating immune responses .

Toxicological Profile

The toxicological profile of ethyl 4-oxo compounds has been assessed through acute and chronic toxicity studies. Results indicate a favorable safety margin, although further long-term studies are necessary to fully understand its safety profile in clinical settings.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The most directly comparable compound is ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (). Key differences include:

Position 3 Substituent: The target compound has a phenyl group, while the analog features a 4-(trifluoromethyl)phenyl group.

Position 5 Substituent : The target compound’s 2-phenylacetamido group contrasts with the analog’s 3-phenylpropanamido chain. The longer propanamido chain may alter hydrogen-bonding interactions and binding affinity in biological targets.

Table 1: Structural and Hypothesized Property Comparison
Property Target Compound Analog ()
Core Structure Thieno[3,4-d]pyridazine Thieno[3,4-d]pyridazine
Position 3 Substituent Phenyl 4-(Trifluoromethyl)phenyl
Position 5 Substituent 2-Phenylacetamido 3-Phenylpropanamido
Hypothetical LogP* Moderate (~3.5) Higher (~4.2 due to –CF₃)
Metabolic Stability Likely lower (shorter acyl chain) Potentially higher (longer chain, –CF₃)

*LogP values estimated via fragment-based methods.

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